molecular formula C18H18ClF3N4 B11330950 N-(butan-2-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(butan-2-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11330950
M. Wt: 382.8 g/mol
InChI Key: WUOPFNHSWDQTRZ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone or aldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the pyrazole intermediate reacts with a chlorobenzene derivative.

    Formation of the Pyrimidine Ring: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as a formamide derivative, to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Addition of the Butan-2-yl Group: The final step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with a butan-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(butan-2-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases or neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

N-(butan-2-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

    N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N-(butan-2-yl)-3-(2-chlorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the methyl group, affecting its steric and electronic properties.

    N-(butan-2-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-4-amine: Different position of the amine group, leading to variations in its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClF3N4

Molecular Weight

382.8 g/mol

IUPAC Name

N-butan-2-yl-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H18ClF3N4/c1-4-10(2)23-14-9-11(3)24-17-15(12-7-5-6-8-13(12)19)16(18(20,21)22)25-26(14)17/h5-10,23H,4H2,1-3H3

InChI Key

WUOPFNHSWDQTRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3Cl)C

Origin of Product

United States

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